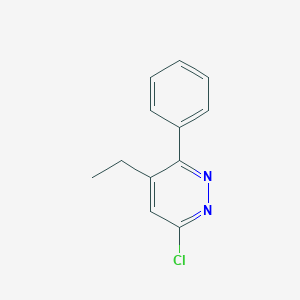

6-Chloro-4-ethyl-3-phenylpyridazine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-chloro-4-ethyl-3-phenylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2/c1-2-9-8-11(13)14-15-12(9)10-6-4-3-5-7-10/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFNKWOXAOFFVSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NN=C1C2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30563173 | |

| Record name | 6-Chloro-4-ethyl-3-phenylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133308-81-3 | |

| Record name | 6-Chloro-4-ethyl-3-phenylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of Substituted Pyridazine Chemistry: Academic Significance and Research Landscape

Historical Context and Evolution of Pyridazine (B1198779) Research

The history of pyridazine chemistry began with the work of Emil Fischer, who, during his investigations into the Fischer indole (B1671886) synthesis, prepared the first pyridazine derivative through the condensation of phenylhydrazine (B124118) and levulinic acid. wikipedia.org The parent pyridazine heterocycle, a six-membered ring with two adjacent nitrogen atoms, was first synthesized by the oxidation of benzocinnoline to pyridazinetetracarboxylic acid, followed by decarboxylation. wikipedia.org A more efficient route, however, starts from maleic hydrazide. wikipedia.org

Early research into pyridazines was largely academic, focusing on the fundamental synthesis and reactivity of this class of heterocyles. A common and versatile method for preparing these compounds involves the condensation of 1,4-diketones or 4-ketoacids with hydrazines. wikipedia.orgchemtube3d.com The pyridazine structure itself is relatively rare in nature, which is thought to be due to the scarcity of naturally occurring hydrazines. wikipedia.orglifechemicals.com However, the synthetic versatility of pyridazines led to their exploration in various fields.

A significant milestone in the application of pyridazine derivatives was the introduction of the herbicide chloridazon (B30800) in 1964, which is still used today. lifechemicals.com This marked a shift towards investigating the practical applications of substituted pyridazines, particularly in agrochemicals. In subsequent decades, the focus of pyridazine research has expanded dramatically, with a growing emphasis on their potential in medicinal chemistry and materials science. lifechemicals.comresearchgate.net

Contemporary Relevance of Functionalized Pyridazines in Advanced Chemical Sciences

In modern chemical sciences, functionalized pyridazines are recognized as privileged scaffolds due to their wide range of biological activities and unique physicochemical properties. nih.govnih.gov The pyridazine ring is characterized by weak basicity, a high dipole moment that facilitates π-π stacking interactions, and the ability to act as a dual hydrogen-bond acceptor. nih.gov These properties are highly valuable in drug design and molecular recognition.

The contemporary relevance of pyridazines is evident in several key areas:

Medicinal Chemistry: Pyridazine derivatives have emerged as a significant class of compounds in drug discovery, exhibiting a broad spectrum of pharmacological activities. slideshare.net These include applications as anticancer nih.gov, anti-inflammatory, antimicrobial researchgate.net, and antihypertensive agents. lifechemicals.com The pyridazine core is present in several approved drugs, such as the antihypertensive agent hydralazine (B1673433) and the psychotropic drug minaprine. lifechemicals.com Recently, the FDA approved relugolix (B1679264) and deucravacitinib, the first drugs to incorporate a pyridazine ring, highlighting their growing importance. nih.gov

Materials Science: The unique optoelectronic properties of pyridazine-based materials have attracted considerable attention. rsc.org Their structural modifiability allows for the fine-tuning of their electronic characteristics, making them suitable for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and fluorescent probes. rsc.org

Agrochemicals: Following the success of early pyridazine-based herbicides like chloridazon, research continues into new agrochemical applications. wikipedia.orglifechemicals.com

Catalysis: Pyridazines are also utilized as versatile ligands for metal cations in catalysis. lifechemicals.com

Identification of Key Research Gaps in Halogenated, Alkyl- and Aryl-Substituted Pyridazines

Despite the extensive research into pyridazine chemistry, certain areas remain less explored, presenting opportunities for future investigation. The focus of much of the published research has been on specific substitution patterns and applications, leaving gaps in our understanding of other derivatives.

A key research gap lies in the systematic exploration of multifunctionalized pyridazines, particularly those bearing a combination of halogen, alkyl, and aryl substituents. While many studies focus on a single type of functionalization, the interplay between different substituents on the pyridazine ring is not well understood. For instance, the synthesis and reactivity of pyridazines with a specific combination of an electron-withdrawing halogen, an electron-donating alkyl group, and a bulky aryl group at defined positions could lead to novel chemical properties and biological activities.

Much of the existing literature on halogenated pyridazines, such as 3,6-dichloropyridazine (B152260), centers on their use as precursors for further functionalization through nucleophilic substitution reactions. slideshare.net Similarly, aryl-substituted pyridazines have been investigated for their medicinal properties. capes.gov.br However, there is a relative scarcity of comprehensive studies on pyridazines that incorporate a defined arrangement of these three distinct functional group types (halogen, alkyl, and aryl) on the same scaffold. This lack of data hinders the development of a clear structure-activity relationship (SAR) for this subclass of compounds. Further research is needed to synthesize a wider array of these specifically substituted pyridazines and to evaluate their potential in areas like medicinal chemistry and materials science.

Rationale for Investigating 6-Chloro-4-ethyl-3-phenylpyridazine

The investigation of this compound is driven by the potential for this specific combination of substituents to yield a molecule with unique and valuable properties. The rationale for its study can be broken down by considering its structural features:

6-Chloro group: The chlorine atom at the 6-position serves as a reactive handle for further chemical modifications. It can be displaced by various nucleophiles, allowing for the synthesis of a diverse library of derivatives. This is a common strategy in medicinal chemistry to explore the structure-activity relationships of a new scaffold. The electronegative nature of the chlorine also influences the electronic properties of the pyridazine ring.

4-Ethyl group: The ethyl group at the 4-position introduces a small, lipophilic alkyl substituent. In the context of drug design, alkyl groups can modulate a compound's solubility, membrane permeability, and metabolic stability. Its presence can also influence the conformation of the adjacent phenyl group.

3-Phenyl group: The phenyl group at the 3-position adds a bulky aromatic substituent. Aryl groups are common in bioactive molecules as they can engage in various non-covalent interactions with biological targets, such as π-π stacking and hydrophobic interactions.

The specific arrangement of these three groups on the pyridazine core creates a distinct chemical entity with potential as a building block in drug discovery or as a scaffold for new functional materials. The combination of a reactive site (chloro group), a lipophilic modulator (ethyl group), and a bulky interacting group (phenyl group) makes this compound a promising candidate for systematic investigation to uncover novel biological activities or material properties. Its chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C12H11ClN2 |

| Molecular Weight | 218.68 g/mol |

| IUPAC Name | This compound |

| CAS Number | 133308-81-3 |

| SMILES | CCC1=CC(=NN=C1C2=CC=CC=C2)Cl |

| InChIKey | NFNKWOXAOFFVSN-UHFFFAOYSA-N |

| Data sourced from PubChem CID 14700601 nih.gov |

Advanced Functionalization and Derivatization of 6 Chloro 4 Ethyl 3 Phenylpyridazine

The 6-chloro-4-ethyl-3-phenylpyridazine scaffold serves as a valuable starting material for the synthesis of a diverse array of more complex molecules. The presence of a reactive chlorine atom on the electron-deficient pyridazine (B1198779) ring allows for a wide range of chemical transformations. This section explores advanced strategies for the functionalization and derivatization of this core structure, focusing on transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Spectroscopic and Diffraction Based Structural Elucidation of 6 Chloro 4 Ethyl 3 Phenylpyridazine and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of 6-Chloro-4-ethyl-3-phenylpyridazine

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering unparalleled insight into the atomic-level connectivity and environment. For this compound, a detailed NMR analysis is crucial for confirming its proposed structure.

¹H NMR Investigations: Chemical Shifts, Coupling Constants, and Multiplicities

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the phenyl and ethyl groups, as well as the lone proton on the pyridazine (B1198779) ring. The chemical shift (δ) of each proton is influenced by its local electronic environment, which is modulated by the electronegativity of adjacent atoms and the anisotropic effects of nearby aromatic rings.

The single proton on the pyridazine ring (H-5) is expected to appear as a singlet in the aromatic region, likely downfield due to the influence of the heterocyclic ring and the adjacent chloro- and phenyl- substituents. The protons of the phenyl group will present as a complex multiplet in the aromatic region, with their exact chemical shifts and multiplicities depending on the rotational dynamics of the phenyl ring and potential long-range couplings. The ethyl group will give rise to a characteristic quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃-), a result of spin-spin coupling with each other. The methylene quartet will be deshielded relative to the methyl triplet due to its proximity to the pyridazine ring.

Expected ¹H NMR Data for this compound:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 (pyridazine) | 7.5 - 8.0 | s (singlet) | - |

| Phenyl-H (ortho) | 7.6 - 7.8 | m (multiplet) | |

| Phenyl-H (meta, para) | 7.3 - 7.5 | m (multiplet) | |

| -CH₂- (ethyl) | 2.8 - 3.2 | q (quartet) | ~7.5 |

| -CH₃ (ethyl) | 1.2 - 1.5 | t (triplet) | ~7.5 |

¹³C NMR Studies: Chemical Shifts and Carbon Connectivity

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of these signals are highly sensitive to the local electronic environment, including hybridization, and the presence of electronegative atoms.

The carbon atoms of the pyridazine ring are expected to resonate at lower field due to the influence of the nitrogen atoms and the chlorine substituent. The phenyl carbons will appear in the aromatic region, with the ipso-carbon (the carbon attached to the pyridazine ring) showing a distinct chemical shift. The carbons of the ethyl group will be found at a higher field, with the methylene carbon being more deshielded than the methyl carbon.

Expected ¹³C NMR Data for this compound:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-3 (pyridazine) | 155 - 160 |

| C-4 (pyridazine) | 135 - 140 |

| C-5 (pyridazine) | 125 - 130 |

| C-6 (pyridazine) | 150 - 155 |

| Phenyl-C (ipso) | 135 - 140 |

| Phenyl-C (ortho) | 128 - 132 |

| Phenyl-C (meta) | 128 - 132 |

| Phenyl-C (para) | 129 - 133 |

| -CH₂- (ethyl) | 25 - 30 |

| -CH₃ (ethyl) | 13 - 17 |

Two-Dimensional NMR Techniques for Complete Assignment

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are indispensable.

The COSY experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a key correlation would be observed between the methylene and methyl protons of the ethyl group, confirming their connectivity. Correlations between the protons of the phenyl ring would also be visible, aiding in their assignment. The absence of a COSY correlation for the H-5 proton of the pyridazine ring with any other proton would confirm its isolated nature.

The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. cas.org This is a powerful tool for assigning carbon signals based on the already established proton assignments. For instance, the triplet of the ethyl group in the ¹H NMR spectrum would show a correlation to the methyl carbon signal in the ¹³C NMR spectrum. Similarly, the singlet of the H-5 proton would correlate to the C-5 carbon of the pyridazine ring.

The HMBC experiment provides information about longer-range couplings between protons and carbons, typically over two to three bonds. This is crucial for piecing together the different fragments of the molecule. For example, the methylene protons of the ethyl group are expected to show a correlation to C-4 of the pyridazine ring, confirming the position of the ethyl substituent. The H-5 proton would likely show correlations to C-3, C-4, and C-6, further solidifying the structure of the pyridazine core. The protons of the phenyl ring would show correlations to the ipso-carbon and other carbons within the pyridazine ring, confirming the attachment of the phenyl group at the C-3 position.

NOESY (Nuclear Overhauser Effect Spectroscopy) for Proximity Analysis

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique that provides information about which protons are close to each other in space, typically within 5 Å. libretexts.org This is achieved by detecting the transfer of nuclear spin polarization between nuclei through cross-relaxation. wikipedia.orgnih.gov The intensity of the cross-peaks in a NOESY spectrum is generally proportional to the inverse sixth power of the distance between the protons, making it a highly sensitive method for determining spatial proximity. nih.gov

For a molecule like this compound, NOESY is instrumental in confirming the relative orientation of the ethyl and phenyl substituents on the pyridazine ring. Specifically, NOE correlations would be expected between the protons of the ethyl group and the ortho-protons of the phenyl ring if they are in close spatial proximity. This data is crucial for establishing the compound's conformation in solution. libretexts.org The technique is widely used to elucidate the structure and stereochemistry of organic molecules, including complex systems like proteins and other biomolecules. libretexts.orgwikipedia.org

In the broader context of substituted pyridazines, NOESY can differentiate between isomers and conformers. libretexts.org For example, in a study involving substituted pyridazines, NOESY data helped to confirm the specific isomer formed during a reaction by observing correlations between protons on different parts of the molecule. libretexts.org

Vibrational Spectroscopy: Infrared (IR) Analysis of this compound and Related Compounds

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a fundamental technique for identifying the functional groups and characterizing the bonding within a molecule. nih.govyoutube.com The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bond types and structural motifs.

For this compound, the IR spectrum would exhibit a complex pattern of absorption bands corresponding to the vibrations of the pyridazine ring and its substituents. The analysis of these bands provides a molecular fingerprint that can be used for identification and structural confirmation. researchgate.netucdavis.edumdpi.com

Characteristic Vibrational Modes of Pyridazine Ring and Substituents

The pyridazine ring, being a heteroaromatic system, has a set of characteristic vibrational modes. These include C-H stretching, C=C and C=N ring stretching, and various in-plane and out-of-plane bending vibrations. researchcommons.orgresearchgate.netcore.ac.uk The positions of these bands can be influenced by the nature and position of substituents on the ring. rsc.org

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. elixirpublishers.com

Ring Stretching: The stretching vibrations of the C=C and C=N bonds within the pyridazine ring are expected in the 1600-1400 cm⁻¹ region. elixirpublishers.comresearchgate.net For the parent pyridazine molecule, strong to medium absorptions are observed at approximately 1570 cm⁻¹ and 1416 cm⁻¹. researchcommons.org

In-plane and Out-of-plane Bending: C-H in-plane bending vibrations are generally found between 1300 and 1000 cm⁻¹, while out-of-plane bending modes occur at lower frequencies. elixirpublishers.com

The substituents on this compound also give rise to characteristic IR absorptions:

Ethyl Group: The ethyl group will show C-H stretching vibrations for the CH₃ and CH₂ groups around 2960 cm⁻¹ and 2870 cm⁻¹, respectively, as well as bending vibrations at lower wavenumbers.

Phenyl Group: The phenyl group will exhibit its own set of aromatic C-H and C=C stretching and bending vibrations.

C-Cl Stretching: The C-Cl stretching vibration is typically observed in the 800-600 cm⁻¹ region. For a related compound, 3-chloro-4-phenyl-6-(morpholine-4-yl)-pyridazine, the C-Cl stretching vibration was identified. researchgate.net

Functional Group Identification via ATR-FTIR Spectroscopy

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is a convenient and widely used method for obtaining the IR spectrum of a solid or liquid sample with minimal sample preparation. nih.govucdavis.edumdpi.com This technique is well-suited for the functional group analysis of compounds like this compound. ucdavis.edumdpi.comnih.gov

By analyzing the ATR-FTIR spectrum, one can readily identify the key functional groups present in the molecule. For this compound, the following characteristic absorptions would be expected:

| Functional Group | Approximate Wavenumber (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | 3100-3000 | Stretching |

| Aliphatic C-H | 2960-2850 | Stretching |

| C=N (pyridazine) | 1600-1500 | Ring Stretching |

| C=C (aromatic) | 1600-1450 | Ring Stretching |

| C-Cl | 800-600 | Stretching |

Table created based on general infrared spectroscopy principles and data from related compounds. researchgate.netelixirpublishers.comresearchgate.net

The precise positions of these bands can provide further structural information. For instance, the pattern of C-H out-of-plane bending bands in the 900-650 cm⁻¹ region can often be used to determine the substitution pattern of the aromatic rings.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Studies of this compound

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through the analysis of fragmentation patterns. nih.govmdpi.com

Molecular Ion Determination and Exact Mass Measurement

HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the compound's exact mass. nih.govnih.gov This exact mass can then be used to calculate the elemental formula of the molecule, confirming the presence of all expected atoms.

For this compound (C₁₂H₁₁ClN₂), the expected monoisotopic mass is approximately 218.0611 Da. nih.gov HRMS analysis would be able to confirm this mass to within a few parts per million (ppm), providing strong evidence for the proposed molecular formula.

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| This compound | C₁₂H₁₁ClN₂ | 218.0611 |

Table data calculated based on the molecular formula. nih.gov

Analysis of Characteristic Fragmentation Patterns

In addition to providing the exact mass of the molecular ion, mass spectrometry can be used to fragment the molecule and analyze the resulting charged fragments. The fragmentation pattern is often characteristic of the compound's structure and can provide valuable information about the connectivity of atoms. nih.govnih.gov

For this compound, fragmentation is likely to occur at the weaker bonds and can involve the loss of substituents or cleavage of the pyridazine ring. Some potential fragmentation pathways include:

Loss of the ethyl group: Cleavage of the bond between the ethyl group and the pyridazine ring would result in a fragment ion with a mass corresponding to the loss of 29 Da (C₂H₅).

Loss of a chlorine atom: Cleavage of the C-Cl bond would lead to a fragment ion with a mass corresponding to the loss of 35 or 37 Da, depending on the isotope of chlorine.

Cleavage of the pyridazine ring: The pyridazine ring itself can undergo cleavage, leading to a variety of smaller fragment ions. Studies on related pyridazine systems have shown that cross-ring cleavages are common fragmentation pathways. nih.gov

Loss of the phenyl group: Cleavage of the bond connecting the phenyl group to the pyridazine ring would result in the loss of 77 Da (C₆H₅).

The fragmentation of halogenated phenyl compounds can also be influenced by the halogen substituent. nih.govojp.gov In some cases, the presence of chlorine can lead to characteristic fragmentation patterns that help to confirm its presence and location in the molecule. nih.gov

Electron Impact (EI) and Electrospray Ionization (ESI) Techniques

Mass spectrometry (MS) is a powerful analytical tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns. Electron Impact (EI) and Electrospray Ionization (ESI) are two common ionization techniques used for this purpose.

Electron Impact (EI) Mass Spectrometry: In EI-MS, the analyte is bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular radical cation (M•+). This high-energy ion often undergoes extensive fragmentation, providing a characteristic "fingerprint" for the molecule. For this compound, the fragmentation is expected to proceed through several pathways. The initial molecular ion can undergo cleavage of the substituents from the pyridazine core. Common fragmentation patterns for related structures include the loss of a chlorine radical (•Cl), an ethyl radical (•CH2CH3), or cleavage of the bond connecting the phenyl group. youtube.commdpi.com The fragmentation of the pyridazine ring itself, often initiated by the loss of a stable N2 molecule, is also a characteristic pathway for this class of heterocycles. nih.gov The relative abundances of the resulting fragment ions can help in piecing together the molecule's structure. For instance, the loss of the ethyl group (29 Da) or the phenyl group (77 Da) would produce prominent peaks in the spectrum.

Electrospray Ionization (ESI) Mass Spectrometry: ESI is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. e-bookshelf.deyoutube.com In ESI-MS, a solution of the analyte is sprayed through a highly charged capillary, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. youtube.com For pyridazine derivatives, which are weakly basic due to the nitrogen atoms in the ring, ESI in positive ion mode typically produces a protonated molecular ion, [M+H]+. semanticscholar.orgnih.gov This allows for the accurate determination of the molecular weight. Tandem mass spectrometry (MS/MS) can then be performed on this protonated molecule. scielo.br By inducing fragmentation through collision-induced dissociation, structural information can be obtained, often complementing the data from EI-MS. nih.gov For this compound, the [M+H]+ ion would be the primary species observed, confirming its molecular formula. semanticscholar.orgnih.gov

X-ray Diffraction Studies for Solid-State Structural Characterization of Pyridazine Derivatives

Studies on various pyridazine derivatives have shown that they crystallize in common crystal systems, such as monoclinic and triclinic. mdpi.comnih.gov For instance, a 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine derivative was found to crystallize in the monoclinic space group P21/c. nih.govresearchgate.net Another study on a 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative reported a triclinic crystal system with the P-1 space group. mdpi.com The specific crystal packing is influenced by intermolecular interactions such as hydrogen bonds and π-π stacking, which dictate the supramolecular architecture. mdpi.comresearchgate.net

Single Crystal X-ray Diffraction for Precise Bond Lengths and Angles

Single crystal X-ray diffraction analysis yields highly accurate measurements of the distances between atoms (bond lengths) and the angles between bonds. carleton.eduresearchgate.net This data is crucial for validating the proposed chemical structure and for understanding the electronic distribution within the molecule.

For pyridazine analogues, the bond lengths within the pyridazine ring reflect its aromatic character. The N-N bond is typically in the range of 1.34-1.39 Å, while the C-N and C-C bonds within the ring are also of intermediate length between single and double bonds. The C-Cl bond length is generally around 1.74 Å. The bond connecting the phenyl group to the pyridazine ring is a key parameter, as its length can indicate the degree of conjugation between the two rings. Below is a table of representative bond lengths and angles expected for a molecule like this compound, based on data from similar structures. mdpi.comresearchgate.net

| Parameter | Bond | Expected Length (Å) | Parameter | Bonds | Expected Angle (°) |

| N1-N2 | Pyridazine Ring | 1.35 ± 0.04 | C6-N1-N2 | Pyridazine Ring | 120 ± 3 |

| N2-C3 | Pyridazine Ring | 1.33 ± 0.03 | N1-N2-C3 | Pyridazine Ring | 121 ± 3 |

| C3-C4 | Pyridazine Ring | 1.40 ± 0.04 | N2-C3-C4 | Pyridazine Ring | 122 ± 3 |

| C4-C5 | Pyridazine Ring | 1.41 ± 0.04 | C3-C4-C5 | Pyridazine Ring | 117 ± 3 |

| C5-C6 | Pyridazine Ring | 1.38 ± 0.03 | C4-C5-C6 | Pyridazine Ring | 118 ± 3 |

| C6-N1 | Pyridazine Ring | 1.32 ± 0.03 | C5-C6-N1 | Pyridazine Ring | 122 ± 3 |

| C3-C(Ph) | Phenyl Substituent | 1.49 ± 0.02 | N2-C3-C(Ph) | Phenyl Substituent | 117 ± 2 |

| C6-Cl | Chloro Substituent | 1.74 ± 0.02 | N1-C6-Cl | Chloro Substituent | 116 ± 2 |

| C4-C(Et) | Ethyl Substituent | 1.51 ± 0.02 | C3-C4-C(Et) | Ethyl Substituent | 121 ± 2 |

This is an interactive data table. Values are representative and based on reported data for analogous structures.

Conformational Analysis in the Crystalline State

In the solid state, molecules adopt a specific, low-energy conformation. For molecules with rotatable bonds, such as the bond between the pyridazine and phenyl rings in this compound, the conformation is described by the dihedral angle (or twist angle).

In many phenyl-substituted heterocyclic systems, the phenyl ring is twisted out of the plane of the heterocyclic ring to minimize steric hindrance between adjacent hydrogen atoms. researchgate.net X-ray diffraction studies on analogous compounds have revealed that this dihedral angle can vary. For example, in a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, the phenyl ring was found to be nearly perpendicular to the pyridazino-indole moiety, with twist angles of 83.71° and 86.57°. mdpi.com In contrast, a 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine derivative was observed to be nearly planar, a conformation that facilitates π-π stacking interactions in the crystal lattice. nih.gov The conformation of the ethyl group at the 4-position would also be fixed in the crystal, likely oriented to minimize steric clashes with the adjacent phenyl and chloro substituents.

Integrated Spectroscopic and Diffraction Methodologies for Comprehensive Structure Elucidation

While individual techniques provide valuable pieces of the structural puzzle, a combination of methods is often necessary for complete and unambiguous characterization. semanticscholar.orgmdpi.com The integration of spectroscopic data (like MS, NMR, and IR) with X-ray diffraction data provides a holistic view of the molecule's structure in both the solution/gas phase and the solid state. nih.gov

The process typically begins with spectroscopic analyses. Mass spectrometry (EI-MS and ESI-MS) confirms the molecular weight and provides initial structural clues from fragmentation. mdpi.commdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy then maps out the carbon-hydrogen framework and the connectivity of the atoms. Once this preliminary structure is established, single crystal X-ray diffraction is employed for the final, definitive proof. mdpi.commdpi.com It provides the exact spatial arrangement of all atoms, confirming the connectivity and revealing the solid-state conformation, bond lengths, and angles. semanticscholar.orgcarleton.edu This integrated approach ensures that the determined structure is correct and provides a comprehensive understanding of the molecule's chemical nature.

Computational and Theoretical Investigations of 6 Chloro 4 Ethyl 3 Phenylpyridazine

Density Functional Theory (DFT) Investigations of 6-Chloro-4-ethyl-3-phenylpyridazine

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of pyridazine (B1198779) derivatives. It allows for the simulation of molecular structures and the calculation of various electronic and energetic parameters.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

DFT calculations are instrumental in understanding the electronic structure of molecules like this compound. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a compound. The energy difference between HOMO and LUMO, known as the HOMO-LUMO energy gap, is a key indicator of molecular stability. researchgate.net A smaller energy gap suggests higher reactivity.

The distribution of electrons within the molecule can be visualized through molecular electrostatic potential (MEP) maps, which are also derived from DFT calculations. bhu.ac.in These maps help in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing insights into its interaction with other chemical species. bhu.ac.in For instance, in similar heterocyclic systems, the negative potential is often localized around electronegative atoms, indicating sites susceptible to electrophilic attack.

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Indicates the chemical reactivity and kinetic stability of the molecule. |

| Electron Distribution | Spatial arrangement of electron density in the molecule. | Determines the sites of electrophilic and nucleophilic attack. |

Computational Elucidation of Reaction Mechanisms and Energetics

Computational methods, particularly DFT, are employed to elucidate the mechanisms of chemical reactions involving pyridazine derivatives. researchgate.net This involves mapping the potential energy surface of the reaction, identifying transition states, and calculating activation energies. By understanding the energetic barriers, researchers can predict the feasibility and pathways of various synthetic routes. For example, in the synthesis of related heterocyclic compounds, computational studies have been used to support proposed reaction mechanisms, such as the Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) process. researchgate.net

| Computational Parameter | Role in Reaction Mechanism Elucidation |

| Transition State Geometry | Represents the highest energy point along the reaction coordinate, providing a snapshot of the bond-breaking and bond-forming processes. |

| Activation Energy | The energy barrier that must be overcome for a reaction to occur, determining the reaction rate. |

| Reaction Pathway | The sequence of elementary steps that transform reactants into products, including any intermediates. |

Theoretical Conformational Analysis and Thermochemical Stability

The three-dimensional arrangement of atoms in a molecule, or its conformation, plays a significant role in its physical and chemical properties. Theoretical conformational analysis helps in identifying the most stable conformers of this compound. By calculating the relative energies of different spatial arrangements, the most probable and energetically favorable conformations can be determined. Thermochemical parameters, such as the enthalpy of formation, can also be calculated to assess the intrinsic stability of the molecule.

Prediction of Spectroscopic Parameters

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. This includes the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. For instance, in the study of related compounds, calculated bond lengths and angles have shown good agreement with experimental data, validating the computational model used. bhu.ac.in

| Spectroscopic Parameter | Computational Prediction | Experimental Correlation |

| NMR Chemical Shifts | Calculated based on the electronic environment of each nucleus. | Helps in the assignment of peaks in experimental NMR spectra. |

| IR Vibrational Frequencies | Calculated from the second derivatives of the energy with respect to atomic displacements. | Correlates with the vibrational modes observed in experimental IR spectra, confirming functional groups. |

Advanced Quantum Chemical Calculations for Pyridazine Systems

Beyond standard DFT, more advanced quantum chemical methods are utilized to achieve higher accuracy in the calculation of molecular properties. These methods, such as coupled-cluster (e.g., CCSDT) and composite methods (e.g., G4, CBS-QB3), provide a more rigorous treatment of electron correlation, which is crucial for obtaining highly accurate energetic and spectroscopic data. youtube.comresearchgate.net While computationally more demanding, these methods serve as a benchmark for validating the results obtained from more cost-effective DFT calculations. researchgate.net The choice of method often involves a trade-off between computational cost and desired accuracy. youtube.comresearchgate.net

Computational Modeling of Intermolecular Interactions and Supramolecular Assemblies

The way molecules of this compound interact with each other in the solid state or in solution is critical to its macroscopic properties. Computational modeling can be used to study these intermolecular interactions, which include hydrogen bonding, van der Waals forces, and π-π stacking. Hirshfeld surface analysis is a powerful tool in this context, allowing for the visualization and quantification of different types of intermolecular contacts within a crystal structure. researchgate.net Understanding these interactions is key to predicting crystal packing and designing new materials with desired properties. researchgate.net

| Interaction Type | Description | Importance |

| Hydrogen Bonding | An attractive interaction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Plays a crucial role in determining the crystal structure and solubility. |

| π-π Stacking | Non-covalent interactions between aromatic rings. | Influences the electronic properties and stability of supramolecular structures. |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contributes to the overall packing and density of the material. |

Mechanistic Studies in Pyridazine Chemistry Relevant to 6 Chloro 4 Ethyl 3 Phenylpyridazine

Mechanistic Pathways of Cycloaddition Reactions in Pyridazine (B1198779) Synthesis

Cycloaddition reactions are a cornerstone of heterocyclic synthesis, providing powerful methods for constructing the pyridazine ring. nih.gov These reactions, particularly those with inverse-electron-demand, are well-suited for creating the electron-deficient pyridazine system.

One of the most significant approaches is the inverse-electron-demand aza-Diels-Alder reaction, where an electron-deficient diene, such as a 1,2,4,5-tetrazine (B1199680) or a 1,2,3-triazine (B1214393), reacts with a dienophile. rsc.orgorganic-chemistry.org For instance, the reaction of tetrazines with alkynes proceeds via a [4+2] cycloaddition, followed by the extrusion of a dinitrogen molecule to yield the aromatic pyridazine ring. rsc.org Similarly, 1,2,3-triazines can react with electron-rich dienophiles like 1-propynylamines to form pyridazine derivatives under neutral, metal-free conditions. organic-chemistry.org

Another important class is the [3+n] cycloaddition, which offers a versatile tool for building pyridazine-fused heterocyclic systems. nih.gov For example, pyridazinium ylides can act as three-atom components in [3+2] cycloaddition reactions with various dipolarophiles, leading to the formation of complex fused rings. nih.gov These reactions demonstrate the utility of cycloaddition pathways in elaborating the pyridazine core. nih.govmdpi.com

The general mechanism for the inverse-electron-demand aza-Diels-Alder reaction to form a pyridazine is outlined below:

[4+2] Cycloaddition: An electron-deficient diene (e.g., tetrazine) reacts with a dienophile (e.g., alkyne).

Intermediate Formation: A bicyclic adduct is formed as an unstable intermediate.

Retro-Diels-Alder (Denitrogenation): The intermediate undergoes a retro-Diels-Alder reaction, eliminating a stable molecule like dinitrogen (N₂).

Aromatization: The loss of N₂ results in the formation of the stable, aromatic pyridazine ring.

The control of regioselectivity—the specific orientation in which reactants combine—and stereoselectivity—the preferential formation of one stereoisomer over another—is paramount in cycloaddition reactions to ensure the synthesis of a single, desired product. khanacademy.org

In the context of pyridazine synthesis, regioselectivity is often governed by the electronic and steric properties of the substituents on both the diene and the dienophile. For example, in the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, the reaction is highly regioselective, favoring the C5/N2 cycloaddition mode to produce 6-aryl-pyridazin-3-amines. organic-chemistry.org This selectivity is influenced by factors such as reaction temperature and steric hindrance. organic-chemistry.org Similarly, the reaction of tetrazines with alkynyl sulfides shows high regioselectivity, which can be attributed to uncommon interactions between the tetrazine substituents and the sulfanyl (B85325) group of the alkyne. rsc.org

Computational studies, particularly using Density Functional Theory (DFT), have become invaluable for understanding and predicting the regioselectivity of these reactions. elsevierpure.com By calculating the energies of different transition states, researchers can predict which regioisomeric pathway is kinetically favored. rsc.org These theoretical models often align with experimental observations, confirming that regioselectivity can be rooted in the kinetic parameters of the reaction. elsevierpure.comrsc.org Stereoselectivity is also a key consideration, particularly when chiral centers are formed. In many cycloaddition reactions, the geometry of the reactants is maintained in the product, a principle known as stereospecificity. youtube.com

| Reaction Type | Key Reactants | Primary Control Factors | Typical Outcome | Reference |

|---|---|---|---|---|

| Inverse-Electron-Demand Aza-Diels-Alder | Tetrazine + Alkyne | Electronic properties, Steric hindrance | Regioselective formation of substituted pyridazines | rsc.org |

| Aza-Diels-Alder | 1,2,3-Triazine + Ynamine | Reaction temperature, Steric effects | Highly regioselective synthesis of pyridazin-3-amines | organic-chemistry.org |

| [3+2] Dipolar Cycloaddition | Pyridazinium Ylide + Dipolarophile | Nature of ylide and dipolarophile | Fused pyridazine heterocyclic systems | nih.gov |

| Intramolecular Diels-Alder | 4-Pyridazinecarbonitriles with alkyne side chains | Conformation of dienophilic substructure | Fused benzonitriles | mdpi.com |

In-Depth Mechanistic Studies of Metal-Catalyzed Reactions on Pyridazine Scaffolds

Metal-catalyzed cross-coupling reactions are indispensable for the functionalization of pyridazine scaffolds, allowing for the introduction of various substituents onto the heterocyclic core. uni-muenchen.denih.gov Palladium, nickel, and copper complexes are commonly employed catalysts for these transformations. nih.govrsc.orgmdpi.com The electron-deficient nature of the pyridazine ring facilitates key steps in the catalytic cycle, such as the oxidative addition of palladium to a carbon-halogen bond, often without the need for expensive, specialized ligands. nih.gov

Common cross-coupling reactions applied to pyridazines include:

Suzuki-Miyaura Coupling: Couples a halide with an organoboron compound.

Stille Coupling: Couples a halide with an organotin compound. rsc.org

Sonogashira Coupling: Couples a halide with a terminal alkyne. rsc.org

Negishi Coupling: Couples a halide with an organozinc compound. uni-muenchen.de

These reactions provide a versatile toolbox for creating complex pyridazine derivatives by forming new carbon-carbon bonds. rsc.org

The catalytic cycles of most cross-coupling reactions are fundamentally composed of three elementary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition: The cycle typically begins with a low-valent metal complex, such as Pd(0), which reacts with the pyridazine halide (e.g., 6-chloro-4-ethyl-3-phenylpyridazine). The metal inserts itself into the carbon-halogen bond, increasing its oxidation state by two (e.g., to Pd(II)) and its coordination number. libretexts.org The electron-deficient character of the pyridazine ring makes this step particularly favorable. nih.gov

Transmetalation: In this step, the organic group from a second reagent (e.g., the aryl group from an organoboron reagent in a Suzuki coupling) is transferred to the metal center, displacing the halide. This forms a diorganometal complex where both organic partners of the final product are bound to the same metal atom. libretexts.orgacs.org

Reductive Elimination: This is the final, product-forming step. The two organic ligands on the metal complex couple and are eliminated from the metal's coordination sphere, forming the new carbon-carbon bond. youtube.com The metal's oxidation state is reduced by two, regenerating the active catalyst (e.g., Pd(0)), which can then re-enter the catalytic cycle. libretexts.org For reductive elimination to occur, the two ligands must typically be in a cis orientation to one another on the metal center. libretexts.org

Recent studies have also explored oxidatively induced reductive elimination, where oxidation of the metal center in a post-transmetalation intermediate can significantly lower the activation barrier for the final C-C bond formation, allowing the reaction to proceed under milder conditions. nih.gov

The choice of catalyst and, critically, the ancillary ligands coordinated to the metal center, plays a profound role in the efficiency, selectivity, and scope of metal-catalyzed reactions. nih.govacs.org Ligands can modulate the electronic and steric properties of the metal catalyst, thereby influencing the rates of the individual steps in the catalytic cycle. acs.org

Electronic Effects: Electron-rich ligands, such as bulky phosphines, can increase the electron density on the metal center. This enhances the metal's nucleophilicity, which can lower the activation energy for the oxidative addition step. nih.gov

Steric Effects: The steric bulk of ligands is crucial for promoting reductive elimination and for preventing catalyst deactivation pathways. nih.gov In some cases, specific ligands can be used to direct the reaction to a particular position on the pyridazine ring, achieving high regioselectivity. For example, by selecting different phosphine (B1218219) ligands (e.g., SPhos vs. Xantphos), Negishi cross-couplings on a 3-(methylthio)-substituted chloropyridazine can be directed to either the C4 or C6 position with high selectivity. uni-muenchen.de

Chirality: In asymmetric catalysis, chiral nonracemic ligands are used to create a chiral environment around the metal center. This allows for the enantioselective formation of one product enantiomer over the other. nih.gov

The development of new ligand scaffolds is an active area of research aimed at creating more practical, efficient, and selective catalytic transformations for heterocyclic systems like pyridazines. nih.govacs.org

Elucidation of Regioselective Reaction Pathways (Computational and Experimental Approaches)

Determining the factors that control regioselectivity in the functionalization of pyridazines is a key challenge. Modern chemical research employs a synergistic combination of computational and experimental methods to elucidate these reaction pathways.

Computational Approaches: Density Functional Theory (DFT) has emerged as a powerful tool for investigating reaction mechanisms. elsevierpure.comrsc.org By modeling the potential energy surface of a reaction, chemists can:

Identify and characterize the structures of transition states.

Calculate activation barriers for competing reaction pathways (e.g., substitution at C4 vs. C6).

Predict the most likely product by identifying the pathway with the lowest energy barrier (kinetic control). rsc.org

Analyze electronic properties, such as charge distribution and orbital interactions, to understand the fundamental origins of selectivity. rsc.orgelsevierpure.com For instance, DFT calculations have been used to explain the observed regioselectivity in the ring-closing reactions of pyrido[1,2-e]purine systems, showing that the outcome is kinetically controlled and that steric hindrance is a key determining factor. rsc.org

Experimental Approaches: Experimental studies provide the real-world data needed to validate computational models and uncover mechanistic details. Key techniques include:

Kinetic Studies: Measuring reaction rates under different conditions (e.g., varying reactant concentrations, temperature) can help determine the rate law and provide insight into the composition of the rate-determining transition state. acs.org

Spectroscopic Analysis: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are used to identify reaction intermediates and products, confirming the regio- and stereochemical outcome of a reaction. elsevierpure.comacs.org

Isotope Labeling Studies: Replacing an atom with its isotope (e.g., hydrogen with deuterium) and tracking its position in the final product can reveal which bonds are broken and formed during the reaction.

Isolation of Intermediates: In some cases, it is possible to isolate and characterize key intermediates in a catalytic cycle, providing direct evidence for a proposed mechanism. nih.govacs.org

A study on the nucleophilic aromatic substitution of 3-substituted 2,6-dichloropyridines demonstrated that regioselectivity could be dramatically switched by changing the solvent. This was rationalized using a Kamlet–Taft equation, an experimental approach that correlates the outcome with the solvent's hydrogen-bond accepting ability. researchgate.net This highlights how combining experimental observation with theoretical and empirical models leads to a deep understanding of reaction pathways.

Advanced Applications of Pyridazine Based Materials

6-Chloro-4-ethyl-3-phenylpyridazine as a Molecular Building Block in Organic Semiconductors

The unique molecular architecture of this compound, featuring a pyridazine (B1198779) core substituted with a phenyl group, an ethyl group, and a reactive chlorine atom, suggests its potential as a foundational component in the synthesis of organic semiconductors. The inherent electron-deficient nature of the pyridazine ring, combined with the electron-donating or -withdrawing capabilities of its substituents, can be exploited to tune the electronic properties of larger molecular systems.

Integration into π-Conjugated Systems

The development of high-performance organic electronic materials hinges on the design of molecules with extended π-conjugated systems. These systems, characterized by alternating single and multiple bonds, facilitate the delocalization of electrons, a key requirement for charge transport. The structure of this compound allows for its potential integration into such systems. The chlorine atom at the 6-position serves as a versatile handle for cross-coupling reactions, enabling the linkage of this pyridazine unit to other aromatic or heteroaromatic moieties. This could lead to the formation of novel, larger conjugated molecules with tailored electronic and photophysical properties.

Currently, there is a lack of specific research in publicly available literature detailing the successful integration of this compound into π-conjugated systems for organic semiconductor applications. However, the fundamental principles of organic chemistry suggest that its structure is amenable to such synthetic strategies.

Potential Applications in Optoelectronic Device Architectures

The tailored electronic properties that could theoretically be achieved by incorporating this compound into larger conjugated molecules make it a compound of interest for various optoelectronic devices. These devices rely on the interaction of light and electricity, and their performance is intrinsically linked to the molecular structure of the active materials.

Role in Organic Light-Emitting Diodes (OLEDs) and Organic Thin-Film Transistors (OTFTs)

Organic Light-Emitting Diodes (OLEDs) and Organic Thin-Film Transistors (OTFTs) are two of the most significant applications for novel organic semiconducting materials. In OLEDs, the efficiency and color of light emission are determined by the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the organic materials used. Similarly, in OTFTs, the charge carrier mobility is a critical parameter for device performance.

While the specific utility of this compound in these devices has not been documented in dedicated research studies, its core structure suggests potential. The electron-deficient pyridazine ring could be beneficial in creating n-type or ambipolar materials, which are often less common than p-type materials but are crucial for the development of more efficient and complex organic electronic circuits. The strategic placement of the phenyl and ethyl groups can also influence the material's morphology and intermolecular interactions in the solid state, which are vital for efficient charge transport. However, without experimental data, its performance in OLED or OTFT architectures remains speculative.

Exploration in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules, where the interactions between them are non-covalent. The ability of molecules to self-assemble into well-defined, ordered structures is a cornerstone of this field and is essential for the bottom-up fabrication of functional nanomaterials.

The molecular structure of this compound contains several features that could drive self-assembly processes. The aromatic phenyl and pyridazine rings can participate in π-π stacking interactions, a common motif in the self-assembly of planar molecules. Furthermore, the nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors, potentially directing the formation of specific supramolecular architectures in the presence of suitable hydrogen bond donors.

Despite these promising structural characteristics, there is currently no specific research available that explores the supramolecular chemistry or self-assembly behavior of this compound. Such studies would be crucial to understanding its potential for creating novel, ordered materials with applications in areas such as sensing, catalysis, and molecular recognition.

Q & A

Q. What are the optimal synthetic routes for 6-Chloro-4-ethyl-3-phenylpyridazine, and how can reaction conditions be systematically optimized?

Methodological Answer:

- Microwave-Assisted Synthesis : Microwave irradiation can enhance reaction efficiency and yield. For structurally similar pyridazines, microwave conditions (e.g., 150–200°C, 20–30 min) with polar aprotic solvents (DMF or DMSO) have been effective .

- Functionalization Strategies : Start with 3,6-dichloropyridazine derivatives as precursors. Introduce ethyl and phenyl groups via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl groups) or nucleophilic substitution. Monitor regioselectivity using TLC and adjust stoichiometry (1.5–2.0 equivalents of substituents) to minimize byproducts .

- Parameter Optimization : Use a design-of-experiments (DoE) approach to test variables (temperature, solvent polarity, catalyst loading). Characterize intermediates via H NMR and HPLC to track progress.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and ANSI-approved goggles. Use fume hoods for weighing and reactions to avoid inhalation .

- Waste Management : Segregate halogenated waste in labeled containers. Partner with certified disposal agencies for incineration or chemical neutralization .

- Contamination Mitigation : Use filter-tipped pipettes and disposable weighing boats. Decontaminate surfaces with 70% ethanol after use .

Q. How can researchers confirm the structural identity of this compound?

Methodological Answer:

- Spectroscopic Analysis :

- X-Ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in ethyl acetate/hexane). Resolve bond lengths/angles (e.g., pyridazine ring planarity) .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of this compound be addressed?

Methodological Answer:

- Controlled Mono-Substitution : Use bulky ligands (e.g., P(-Bu)) in palladium catalysts to direct reactions to the 3-position. Monitor progress via LC-MS to detect early intermediates .

- Protection/Deprotection Strategies : Temporarily protect reactive sites (e.g., silyl ethers for hydroxyl groups) before introducing secondary substituents.

Q. What advanced analytical techniques are recommended for assessing purity and stability in long-term storage?

Methodological Answer:

- HPLC-DAD/ELSD : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to detect degradation products (e.g., hydrolyzed pyridazine rings). Set thresholds at ≥98% purity .

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 6 months. Monitor via H NMR for decomposition (e.g., loss of ethyl group signals).

Q. How can researchers resolve contradictions in reported bioactivity data for pyridazine derivatives?

Methodological Answer:

- Cross-Validation Assays : Test cytotoxicity (MTT assay) and target binding (SPR or ITC) in parallel. For example, discrepancies in IC values may arise from assay conditions (e.g., serum interference in cell-based assays) .

- Meta-Analysis : Compare datasets across literature using cheminformatics tools (e.g., KNIME or Schrödinger) to identify outliers or confounding variables (e.g., solvent effects).

Q. What computational methods predict the electronic properties of this compound for drug design?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to compute HOMO/LUMO energies (B3LYP/6-31G* basis set). Correlate electron-withdrawing effects of chlorine with reactivity .

- Molecular Docking : Dock the compound into target proteins (e.g., kinases) using AutoDock Vina. Validate with experimental IC data to refine scoring functions .

Q. How can reaction mechanisms for introducing novel substituents be elucidated?

Methodological Answer:

- Isotopic Labeling : Use C-labeled ethyl groups to track bond formation via C NMR.

- Kinetic Studies : Perform time-resolved FTIR to detect transient intermediates (e.g., Pd-aryl complexes in cross-coupling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.